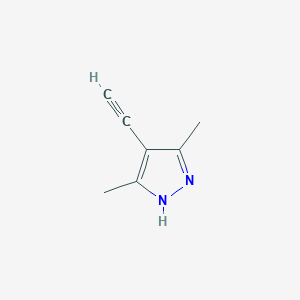

4-Ethynyl-3,5-dimethylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of 3,5-Dimethylpyrazole involves the condensation of acetylacetone and hydrazine . Another study describes the use of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the synthesis process of 4-amino-3,5-dimethyl pyrazole .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole with a chloranilic acid adduct crystallizes in a monoclinic space group, P21/c, with unit-cell parameters: a = 10.6747(1)Å, b = 9.4204(1)Å, c = 13.6237(2)Å, b = 108.2971(14) ̊, V = 1300.73(3) Å3, and Z = 4 .

Chemical Reactions Analysis

The reactivity of 3,5-Dimethylpyrazole has been studied in the context of its use as a precursor in the synthesis of condensed heterocyclic systems .

Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 96.1304 .

Wissenschaftliche Forschungsanwendungen

Oxidation Reagent for Alcohols

- Application : 4-Ethynyl-3,5-dimethyl-1H-pyrazole, when combined with Chromium (VI) oxide, serves as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Synthesis of Cross-Conjugated Betaines

- Application : By reacting with malonic esters, 4-Ethynyl-3,5-dimethyl-1H-pyrazole produces a family of cross-conjugated monomeric betaines. These compounds find utility in various synthetic processes .

Pyrazolato Ligand Complexes

- Application : 4-Ethynyl-3,5-dimethyl-1H-pyrazole is commonly employed as a reagent for the preparation of pyrazolato ligated complexes. These complexes play a crucial role in coordination chemistry and catalysis .

Structural Insights and Tautomeric Preferences

- Application : Investigating the structure of pyrazoles, including their tautomeric and conformational preferences, is essential. Such insights impact synthetic strategies and the biological activities of compounds containing a pyrazole moiety .

Precursor for Condensed Heterocyclic Systems

- Application : 3 (5)-Aminopyrazoles, a subclass of pyrazoles, serve as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo [1,5-a]pyrimidines. Understanding their structure and reactivity is crucial for designing efficient synthetic methods .

Regioselective Synthesis of Pyrazoles

- Application : Researchers have achieved regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles using 4-Ethynyl-3,5-dimethyl-1H-pyrazole as a key building block. This method involves condensation with arylhydrazines and provides access to diverse pyrazole derivatives .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethynyl-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYCYABDGJKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-3,5-dimethyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)

![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B2563395.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2563396.png)

![N-(4-methoxybenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2563397.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2563398.png)

![2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563409.png)